molecular formula C5H4BrN3O2 B11887951 2-Amino-6-bromopyrimidine-4-carboxylic acid

2-Amino-6-bromopyrimidine-4-carboxylic acid

Cat. No.: B11887951
M. Wt: 218.01 g/mol
InChI Key: KFEWBVFKSVPJON-UHFFFAOYSA-N
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Description

2-Amino-6-bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromopyrimidine-4-carboxylic acid typically involves the bromination of 2-amino-4-carboxypyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-6-bromopyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and amino group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-bromopyrimidine-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution and coupling reactions that are not possible with other halogens or substituents .

Properties

Molecular Formula

C5H4BrN3O2

Molecular Weight

218.01 g/mol

IUPAC Name

2-amino-6-bromopyrimidine-4-carboxylic acid

InChI

InChI=1S/C5H4BrN3O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9)

InChI Key

KFEWBVFKSVPJON-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Br)N)C(=O)O

Origin of Product

United States

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